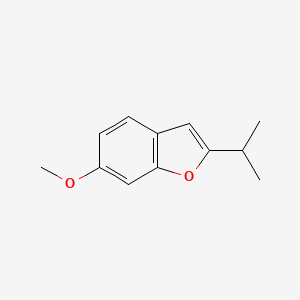

2-Isopropyl-6-methoxybenzofuran

Description

Evolution and Significance of the Benzofuran (B130515) Heterocyclic System in Chemical Research

The benzofuran ring system, first synthesized by Perkin in 1870, has become a cornerstone in heterocyclic chemistry. nih.gov Initially explored for its presence in natural products, the significance of the benzofuran scaffold has grown immensely with the advancement of synthetic methodologies and the increasing demand for new therapeutic agents. nih.govacs.org These compounds are ubiquitous in nature, being found in a variety of higher plants, and their derivatives, both natural and synthetic, are known to exhibit a wide range of biological activities. rsc.orgnih.gov

The structural rigidity and electronic properties of the benzofuran nucleus make it an attractive "pharmacophore" – a molecular framework responsible for a drug's biological activity. Medicinal chemists are drawn to this scaffold because substitutions can be readily made at various positions on both the furan (B31954) and benzene (B151609) rings, allowing for the fine-tuning of biological and pharmacological properties. nih.govnih.gov This versatility has fueled the development of numerous synthetic strategies to create diverse libraries of benzofuran derivatives for drug discovery programs. nih.govrsc.org The continuous evolution of catalytic and innovative synthetic routes has made the assembly of complex benzofuran structures more efficient, further cementing its importance in modern medicinal chemistry. nih.govresearchgate.net

Overview of Bioactive Benzofuran Derivatives and Their Therapeutic Potential

Benzofuran derivatives are a major group of biologically active heterocycles, demonstrating a remarkable spectrum of pharmacological activities. nih.govresearchgate.net The therapeutic potential of these compounds is broad, with derivatives being investigated and developed as antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant agents. rsc.orgrsc.orgnih.govnih.gov

The interest in benzofurans is not just academic; several benzofuran-based drugs are approved for clinical use. For instance, Amiodarone is used to treat ventricular arrhythmia, and Prucalopride is prescribed for chronic constipation. researchgate.net Many natural products containing the benzofuran moiety, such as those isolated from the Moraceae plant family, show potent biological effects. acs.org The anticancer properties of benzofurans are particularly notable, with many synthetic derivatives showing significant potency against various human cancer cell lines, sometimes comparable or superior to existing reference drugs. nih.gov These findings underscore the role of the benzofuran scaffold as a privileged structure in the search for new and effective therapeutic agents. nih.govnih.gov

| Compound Name | Therapeutic Area | Key Research Finding |

| Amiodarone | Antiarrhythmic | Used for the treatment of ventricular arrhythmia. researchgate.net |

| Prucalopride | Gastrointestinal | Used for the treatment of chronic constipation. researchgate.net |

| Ailanthoidol | Anticancer | Isolated from Zanthoxylum ailanthoides, it displays potent cytotoxicity in certain hepatoma cells. nih.gov |

| Moracin Derivatives | Antibacterial, Antifungal | A class of natural products exhibiting a range of antimicrobial activities. docksci.com |

| Cicerfuran | Antifungal | A well-known naturally occurring benzofuran with antifungal properties. nih.gov |

Contextualizing 2-Isopropyl-6-methoxybenzofuran within Contemporary Benzofuran Scholarship

A thorough review of current scientific databases and chemical literature reveals that 2-Isopropyl-6-methoxybenzofuran is not a subject of significant scholarly research. There are no prominent studies detailing its synthesis, biological evaluation, or application in materials science. While its constituent parts—the benzofuran core, the isopropyl group at position 2, and the methoxy (B1213986) group at position 6—are common motifs in medicinal chemistry, this specific combination has not been a focus of published research.

Contemporary benzofuran scholarship tends to focus on:

Complex natural products containing the benzofuran core.

Derivatives with potent and selective biological activity , often featuring more complex functional groups that can engage in specific interactions with biological targets. nih.govnih.gov

Novel synthetic methods to access intricately substituted benzofurans. nih.govnih.gov

Therefore, 2-Isopropyl-6-methoxybenzofuran currently exists as a structurally simple, synthetically accessible molecule that has yet to be identified as a compound of significant biological or material interest within the academic and industrial research communities. Its primary listings are found in chemical supplier catalogs.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

6-methoxy-2-propan-2-yl-1-benzofuran |

InChI |

InChI=1S/C12H14O2/c1-8(2)11-6-9-4-5-10(13-3)7-12(9)14-11/h4-8H,1-3H3 |

InChI Key |

YEZWECDZSNKRBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(O1)C=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Strategies for 2 Isopropyl 6 Methoxybenzofuran and Its Structural Analogs

Foundational Methods for 2-Alkylbenzofuran Construction

The construction of the benzofuran (B130515) ring, a key structural motif, has been approached through various classical synthetic methods. These foundational techniques have been refined over time, paving the way for more efficient and versatile strategies.

Historically, the synthesis of benzofurans has relied on several key transformations. Traditional methods often involve the cyclization of precursors under acidic or basic conditions. nih.gov Common approaches include the dehydration of α-phenoxy ketones, a reaction often promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA). researchgate.net Another classical route is the cyclization of o-hydroxybenzophenones. nih.gov These methods, while effective for certain substrates, can sometimes require harsh reaction conditions and may lack broad functional group tolerance.

The evolution of these pathways has moved towards milder conditions and greater efficiency. For instance, the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has been shown to be a highly efficient alternative to PPA for the cyclodehydration of α-phenoxy ketones, providing access to 2,3-disubstituted benzofurans under milder conditions. researchgate.net

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. mnstate.eduniper.gov.in A Grignard reagent, with the general formula RMgX, is formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. mnstate.eduyoutube.com The resulting organomagnesium compound acts as a strong nucleophile and a strong base. mnstate.edu

To synthesize a 2-isopropyl derivative of a benzofuran, a key strategy involves the reaction of a suitable electrophilic benzofuran precursor with isopropylmagnesium bromide (iPrMgBr). For example, a 2-carbonylbenzofuran (an aldehyde or ketone) could be targeted. The isopropyl Grignard reagent would attack the carbonyl carbon, and a subsequent dehydration step would yield the 2-isopropylbenzofuran. Alternatively, nickel-catalyzed cross-coupling reactions of 2-methylsulfanylbenzofurans with alkyl Grignard reagents provide a direct route to 2-alkylbenzofurans. organic-chemistry.org This highlights the versatility of Grignard reagents in introducing specific alkyl substituents onto the benzofuran core. organic-chemistry.org

Direct Synthesis of 2-Isopropyl-6-methoxybenzofuran

The direct synthesis of the target molecule, 2-isopropyl-6-methoxybenzofuran, can be achieved through several strategic pathways that build the molecule with the desired substitution pattern.

A logical approach to synthesizing 2-isopropyl-6-methoxybenzofuran begins with a corresponding 6-methoxybenzofuran-2(3H)-one precursor. This benzofuranone can be reacted with a Grignard reagent, such as isopropylmagnesium bromide. The nucleophilic Grignard reagent adds to the ketone carbonyl group, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration of this alcohol removes a molecule of water and forms the double bond of the furan (B31954) ring, resulting in the final 2-isopropyl-6-methoxybenzofuran product. This sequence of reduction (in the sense of adding a nucleophile to the carbonyl) followed by dehydration is a classic and reliable method for converting cyclic ketones to substituted aromatic heterocycles. researchgate.net

Modern synthetic chemistry offers a variety of cyclization reactions that can be used to construct the benzofuran ring system directly with the required substituents. Transition metal catalysis, particularly with palladium and copper, is a cornerstone of these methods. numberanalytics.comnih.gov

One powerful strategy is the Sonogashira coupling of a terminal alkyne with an ortho-iodophenol, followed by an intramolecular cyclization. nih.govacs.org For the target molecule, this would involve coupling 2-iodo-4-methoxyphenol (B1280454) with 3-methyl-1-butyne. The palladium-copper co-catalyzed coupling would form an o-alkynylphenol intermediate, which would then undergo cyclization to yield 2-isopropyl-6-methoxybenzofuran. nih.gov Another approach involves the palladium-catalyzed reaction of 2-halophenols with alkynes in a one-pot synthesis. organic-chemistry.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd(PPh3)Cl2 / CuI | o-Iodophenols and Terminal Alkynes | Sonogashira coupling followed by intramolecular cyclization. Good yields for a variety of substrates. | nih.govacs.org |

| NiCl2(PPh3)(IPr) | 2-Methylsulfanylbenzofurans and Grignard Reagents | Allows for direct C-alkylation at the 2-position. | organic-chemistry.org |

| FeCl3 | Electron-rich Aryl Ketones | Mediates intramolecular cyclization through direct oxidative aromatic C–O bond formation. | mdpi.com |

| Palladium Acetate / Copper(II) Triflate | Coumarins and Imidazo[1,2-a]pyridines | Forms benzofuran derivatives via a ring formation reaction with removal of CO. | nih.govacs.org |

Advanced Methodologies for Benzofuran Ring Formation

The field of organic synthesis is continually advancing, leading to novel and more efficient ways to construct complex molecules like benzofurans. rsc.org These advanced methodologies often offer advantages such as improved atom economy, milder reaction conditions, and access to previously difficult-to-prepare structures.

C-H activation has emerged as a powerful strategy for the direct functionalization of organic molecules. numberanalytics.com Palladium-catalyzed methods have been developed that involve the C-H activation of phenols and their subsequent reaction with alkynes or other coupling partners to form the benzofuran ring. mdpi.com This approach avoids the need for pre-functionalized starting materials like halophenols. mdpi.com

Other innovative methods include:

Palladium-Catalyzed Annulation and Cross-Coupling Strategies

Palladium catalysis is a cornerstone in the synthesis of benzofuran derivatives, offering efficient and versatile routes to this heterocyclic system. These strategies often involve the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling and annulation reactions.

A common approach involves the coupling of an appropriately substituted phenol (B47542) with a suitable alkyne. For instance, the Sonogashira coupling reaction between terminal alkynes and iodophenols, catalyzed by both palladium and copper, can lead to the formation of a key intermediate that subsequently undergoes intramolecular cyclization to yield the benzofuran core. nih.govacs.org The general catalytic cycle for such cross-coupling reactions typically begins with a palladium(0) species. youtube.com This is followed by oxidative addition of an aryl halide or triflate to the palladium(0) center, forming a palladium(II) intermediate. youtube.com Subsequent transmetalation with a coupling partner and reductive elimination regenerates the palladium(0) catalyst and yields the coupled product. youtube.com In the context of benzofuran synthesis, this can be adapted to an intramolecular Heck reaction, where cyclization occurs onto a tethered alkene. nih.govacs.org

The efficiency of these reactions can be influenced by the choice of ligands, bases, and solvents. For example, the use of phosphine (B1218219) ligands is common to stabilize the palladium catalyst. nih.gov Recent advancements have also focused on developing more sustainable methods, such as performing these reactions in water using micellar catalysis, which can significantly reduce the amount of palladium catalyst required. youtube.com

| Catalyst System | Reactants | Reaction Type | Key Features |

| Pd(PPh₃)₂Cl₂/CuI | Iodophenols, Terminal Alkynes | Sonogashira Coupling/Intramolecular Cyclization | Co-catalyst system, suitable for a range of substituted phenols and alkynes. nih.govacs.org |

| Pd(0) complexes | o-Alkynylphenols | Tandem Annulation | One-pot, multi-step process with high atom economy. researchgate.net |

| PdI₂/PPh₃/KI | 1-(2-allyloxyaryl)-2-yn-1-ols, Amines, CO | Sequential Deallylation/Aminocarbonylative Heterocyclization | A cascade process involving two different palladium catalytic cycles. nih.gov |

Intramolecular Cyclization Reactions in Benzofuran Synthesis

Intramolecular cyclization is a fundamental strategy for constructing the benzofuran ring system. These reactions can be promoted by various reagents and conditions, including transition metals, bases, or acidic media.

A transition-metal-free approach involves the base-promoted intramolecular cyclization of ortho-substituted phenols. For example, o-bromobenzylketones can undergo cyclization in the presence of a strong base like potassium t-butoxide to afford substituted benzofurans. researchgate.net Another metal-free method utilizes a cascade sequence of nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization of a nucleophile with an ortho-acetylene group. rsc.org

Intramolecular cyclization can also be part of a cascade or tandem reaction sequence. For example, a palladium-catalyzed process can involve an initial intermolecular coupling followed by an intramolecular cyclization to build the benzofuran scaffold in a single operation. nih.govacs.org The choice of starting materials and reaction conditions can be tailored to achieve a wide variety of substituted benzofurans.

| Reaction Type | Starting Material | Promoter/Catalyst | Key Characteristics |

| Base-promoted cyclization | o-bromobenzylketones | Potassium t-butoxide | Transition-metal-free, tolerates a range of substrates. researchgate.net |

| SNAr/Intramolecular Cyclization | Ortho-acetylenic compounds | None (water or DMSO as solvent) | Dual role of acetylene (B1199291) as an activating and scaffold group. rsc.org |

| Oxidative C-H Cyclization | 3-hydroxypropyl phenols | Hypervalent iodine oxidants | Suitable for dihydrobenzopyrans, but less so for dihydrobenzofurans. nih.gov |

Enzymatic Resolution and Chemoenzymatic Synthesis of Dihydrobenzofuran Derivatives

Enzymatic and chemoenzymatic methods offer powerful tools for the synthesis of enantiomerically pure dihydrobenzofuran derivatives. These approaches leverage the high selectivity of enzymes to resolve racemic mixtures or to catalyze key stereoselective transformations.

One common strategy is the lipase-mediated kinetic resolution of racemic alcohols. acs.orgresearchgate.net In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been successfully applied to the resolution of 1-aryl-2-propanols, which are precursors to dihydrobenzofurans. acs.orgresearchgate.net

Another approach is the dynamic kinetic resolution (DKR) of 2,3-dihydro-3-benzofuranols. nih.govacs.org This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.govacs.org Enzymes such as horseradish peroxidase have also been used to catalyze the oxidative coupling of substrates like ferulic acid to produce dihydrobenzofuran neolignans. nih.gov

| Enzymatic Method | Substrate | Enzyme | Outcome |

| Kinetic Resolution | Racemic 1-aryl-2-propanols | Lipase | Separation of enantiomers through selective acylation. acs.orgresearchgate.net |

| Dynamic Kinetic Resolution | 2,3-dihydro-3-benzofuranols | Biocatalysts | Highly enantioselective synthesis of chiral 2,3-dihydrobenzofuran (B1216630) esters. nih.govacs.org |

| Oxidative Coupling | Ferulic acid | Horseradish Peroxidase | Synthesis of dihydrobenzofuran neolignans. nih.gov |

Derivatization and Functionalization of 2-Isopropyl-6-methoxybenzofuran Scaffolds

The benzofuran scaffold serves as a versatile template for further chemical modification to generate a diverse range of derivatives with potentially interesting biological activities. nih.govacs.org Functionalization can be achieved at various positions of the benzofuran ring system.

Ruthenium-catalyzed C-H activation and cyclization reactions have been developed for the synthesis of functionalized diarylbenzofurans. rsc.org This method allows for the introduction of aryl groups at the 2- and 3-positions of the benzofuran core. rsc.org The resulting products can be further transformed into more complex polycyclic structures through reactions like intramolecular Friedel-Crafts acylation. rsc.org

The derivatization of the benzofuran core can also be achieved by introducing various functional groups through standard chemical transformations. For example, 2-(4-N-maleimidophenyl)-6-methoxybenzofuran has been synthesized and used as a derivatizing agent for the analysis of thiols. nih.gov Furthermore, the benzofuran scaffold has been incorporated into hybrid molecules with other heterocyclic rings like oxadiazoles, triazoles, and quinazolinones to explore new chemical space for potential anticancer agents. nih.gov Nickel-catalyzed ring-opening reactions of benzofurans provide a route to ortho-functionalized phenol derivatives, demonstrating another avenue for the structural modification of the benzofuran system. acs.org

| Functionalization Strategy | Reagents/Catalysts | Resulting Structures | Potential Applications |

| Ru-catalyzed C-H Alkenylation/Aerobic Annulation | m-hydroxybenzoic acids, alkynes | 2,3-diarylbenzofuran-4-carboxylic acids | Synthesis of polycyclic natural products. rsc.org |

| Hybridization with other heterocycles | Oxadiazoles, triazoles, quinazolinones | Hybrid benzofuran derivatives | Development of compounds with potential anticancer activity. nih.gov |

| Fluorogenic Derivatization | N-maleimide derivatives | Thiol adducts | Sensitive determination of thiols in biological samples. nih.gov |

| Ni-catalyzed Ring-Opening | Silanes | ortho-functionalized phenol derivatives | Construction of valuable phenol derivatives. acs.org |

Mechanistic Biological Investigations of 2 Isopropyl 6 Methoxybenzofuran Derivatives

Enzyme Inhibition Profiles

Indoleamine 2,3-Dioxygenase (IDO) Inhibition by 2-Isopropyl-6-methoxybenzofuran-4,7-dione

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a significant role in immuno-oncology due to its immunosuppressive functions. nih.gov IDO's role in tryptophan catabolism leads to the suppression of the immune system, and its upregulation in malignant conditions is linked with a poor prognosis in various cancers. nih.gov The enzyme creates an immunosuppressive microenvironment by depleting tryptophan and through the accumulation of immunosuppressive metabolites from the kynurenine pathway. plos.org This mechanism is implicated in promoting tumor immune escape, making IDO an attractive target for cancer immunotherapy. nih.govplos.org

The inhibition of IDO is a strategy being explored to enhance cancer immunotherapy. nih.gov IDO inhibitors can work directly or indirectly, and preclinical studies have shown that combining IDO inhibition with checkpoint inhibition is an effective strategy for tumor control. nih.gov By blocking the degradation of tryptophan, IDO inhibitors can prevent the proliferation block of T lymphocytes and reduce the immunosuppressive effects mediated by regulatory T cells (Tregs). nih.gov This helps to restore or enhance the body's natural immune response against tumors. nih.gov

While specific studies on the inhibition of Indoleamine 2,3-Dioxygenase (IDO) by 2-Isopropyl-6-methoxybenzofuran-4,7-dione were not identified in the available research, the broader class of IDO inhibitors is under active investigation. For instance, the inhibitor Epacadostat (INCB024360) has been identified as a potent and highly selective IDO1 inhibitor. nih.gov The study of such inhibitors is crucial for developing new anti-tumor drugs. nih.gov

Modulation of Cyclooxygenase (COX-2) and Lipoxygenase Activities by Benzofuran (B130515) Analogs

Certain derivatives of benzofuran have been identified as effective dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Specifically, a series of 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans (DHDMBFs) have demonstrated anti-inflammatory and analgesic properties. nih.govnih.gov These compounds are capable of inhibiting both COX-1 and COX-2 enzymes, showing a notable selectivity for the COX-2 isoform, with up to 33-fold greater selectivity in some cases. nih.gov

The introduction of various functional groups at the 5-position of the DHDMBF core structure, including amides, amidines, ureas, guanidines, and various heterocyclic moieties, has yielded active compounds that retain this dual inhibitory profile. nih.gov

| Compound Class | Target Enzymes | Key Findings |

|---|---|---|

| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (DHDMBF) Derivatives | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Act as dual inhibitors of COX and 5-LOX with up to 33-fold selectivity for COX-2 over COX-1. nih.gov |

Inhibition of Nitric Oxide (NO) Production by Benzofuran Species

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is associated with inflammatory disorders and septic shock. japsonline.com Therefore, the inhibition of iNOS to reduce NO production is a valuable approach for assessing anti-inflammatory activity. japsonline.com

Studies have shown that certain compounds can effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells. researchgate.netnih.gov For example, norsesterterpene peroxides isolated from marine sponges have demonstrated potent NO inhibitory activity. nih.gov Specifically, epimuqubilin A showed an IC50 value of 7.4 μM, which is more potent than the positive control, L-NG-monomethyl arginine citrate (IC50 = 25.5 μM). nih.gov

In the context of benzofuran-related structures, benzofuroxan-based nitric oxide (NO)-donor hybrid derivatives have been designed and evaluated for their antitumor properties, indicating a link between this chemical class and the NO pathway. nih.gov While direct studies on 2-Isopropyl-6-methoxybenzofuran are not detailed, the capacity of various natural and synthetic compounds to modulate NO synthesis suggests that benzofuran species could be developed as inhibitors of NO production. up.ac.za

| Compound | Cell Line | Inhibitory Activity on NO Production (IC50) |

|---|---|---|

| Epimuqubilin A | LPS-activated murine macrophage RAW 264.7 | 7.4 μM nih.gov |

| Sigmosceptrellin A | LPS-activated murine macrophage RAW 264.7 | 9.9 μM nih.gov |

| L-NMMA (positive control) | LPS-activated macrophage RAW264.7 | 22.1 μM japsonline.com |

| Quercetin | LPS-stimulated RAW 264.7 | 12.0 μM japsonline.com |

| Luteolin | LPS-stimulated RAW 264.7 | 7.6 μM japsonline.com |

Investigations into Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine protein kinases that are crucial for regulating the cell cycle, proliferation, and apoptosis. nih.gov Dysregulation of CDKs, particularly CDK2, is observed in various cancers, making them a significant therapeutic target. nih.gov

Benzofuran has been identified as a privileged scaffold in the design of CDK inhibitors. Novel hybrids combining benzofuran with structures like oxindole or piperazine have yielded potent CDK2 inhibitors. nih.govtandfonline.com For instance, certain oxindole/benzofuran hybrids demonstrated sub-micromolar inhibitory activity against CDK2, with the bromo isatin derivative 5d showing an IC50 of 37.80 nM, comparable to the reference standard staurosporine (IC50 = 38.50 nM). nih.gov

Similarly, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors. Several compounds from this series showed potent inhibitory activity, with IC50 values ranging from 40.91 nM to 52.63 nM, which were more potent than staurosporine (IC50 = 56.76 nM) in the same assay. tandfonline.comnih.govresearchgate.net

| Compound Series | Target Enzyme | Notable Inhibitory Activity (IC50) |

|---|---|---|

| Oxindole/Benzofuran Hybrid 5d | CDK2 | 37.80 nM nih.gov |

| 3-(piperazinylmethyl)benzofuran 9h | CDK2 | 40.91 nM tandfonline.comnih.govresearchgate.net |

| 3-(piperazinylmethyl)benzofuran 11d | CDK2 | 41.70 nM tandfonline.comnih.govresearchgate.net |

| 3-(piperazinylmethyl)benzofuran 11e | CDK2 | 46.88 nM tandfonline.comnih.gov |

| 3-(piperazinylmethyl)benzofuran 13c | CDK2 | 52.63 nM tandfonline.comnih.gov |

| Staurosporine (Reference) | CDK2 | 38.50 nM / 56.76 nM nih.govtandfonline.comnih.gov |

Studies on Acetylcholinesterase and Tyrosinase Enzyme Inhibition

Benzofuran derivatives have been investigated for their potential to inhibit cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. mdpi.com Phytochemical studies of Cortex Mori Radicis have led to the isolation of several 2-arylbenzofuran derivatives that exhibit inhibitory activity against butyrylcholinesterase (BChE), and to a lesser extent, acetylcholinesterase (AChE). mdpi.com

Six 2-arylbenzofuran derivatives showed more potent BChE inhibition (IC50 values ranging from 2.5 to 32.8 μM) than the positive control galantamine (IC50 = 35.3 μM). mdpi.comresearchgate.net Cathafuran C was the most potent and selective inhibitor against BChE, with an IC50 of 2.5 μM and a Ki value of 1.7 μM. mdpi.com In contrast, most of these compounds were inactive or only weakly inhibitory towards AChE. mdpi.comresearchgate.net

Regarding tyrosinase, an enzyme involved in melanin production, some studies have screened plant extracts containing various phytochemicals for inhibitory activity. nih.govnih.gov While the benzofuran scaffold is a core structure in many biologically active natural products, specific and detailed studies focusing solely on the tyrosinase inhibition by 2-Isopropyl-6-methoxybenzofuran derivatives are not extensively detailed in the provided context.

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Cathafuran C (14) | BChE | 2.5 μM mdpi.com |

| Compound 11 | AChE | 40.5 μM mdpi.com |

| Compound 9 | AChE | 81.2 μM mdpi.com |

| Galantamine (Reference) | BChE | 35.3 μM mdpi.comresearchgate.net |

| 4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanone (A4) | AChE | 11 μmol/L mdpi.com |

Interaction with Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are enzymes that act as negative regulators of insulin receptor signaling and are implicated in conditions like diabetes. acs.orgacs.org Inhibition of PTPs, particularly Protein Tyrosine Phosphatase 1B (PTP1B), is considered a viable therapeutic strategy. acs.org

Novel series of benzofuran and benzothiophene biphenyl derivatives have been identified as potent inhibitors of PTP1B. acs.org Crystallographic studies have shown that these inhibitors bind to the enzyme's active site, held in place by hydrogen bonding and van der Waals interactions within two hydrophobic pockets. acs.orgacs.org In one series of oxo-acetic acid derivatives, hydrophobic substituents at the 2-position of the benzofuran framework were found to interact with Phe182 of the catalytic site, which was critical for the molecule's intrinsic activity. acs.orgacs.org

Benzofuran-based compounds produced low nanomolar inhibitors against human PTP1B, with IC50 values generally in the range of 0.02 to 0.1 µM. acs.orgacs.org Similarly, novel benzofuran isoxazolines have been synthesized and evaluated against PTPase, with some compounds showing significant inhibitory activity. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Benzofuran Biphenyl Oxo-acetic Acids | h-PTP1B | 0.02 - 0.1 µM acs.orgacs.org |

| Benzofuran Isoxazoline (Compound 19) | PTPase | 76 µM nih.gov |

| Benzofuran Isoxazoline (Compound 20) | PTPase | 81 µM nih.gov |

Antimicrobial Activity Assessments

The antimicrobial potential of benzofuran derivatives has been a subject of significant research interest. The structural features of these compounds, including the benzofuran nucleus and its substituents, play a crucial role in their ability to inhibit the growth of various pathogenic microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of the 6-methoxybenzofuran scaffold have demonstrated notable antibacterial properties. For instance, the synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23), has been shown to selectively inhibit the growth of several bacterial strains. researchgate.net This compound exhibited a bactericidal effect against methicillin-sensitive Staphylococcus aureus (MSSA) ATCC 25923 and Pseudomonas aeruginosa ATCC 9027, while demonstrating a bacteriostatic effect on methicillin-resistant S. aureus (MRSA) strains ATCC 33591 and ATCC 43300. researchgate.net

Furthermore, studies on related structures, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, have revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some of these compounds exhibited potency comparable to standard antibiotics like ampicillin. researchgate.net The antibacterial action of such cationic macromolecules is often attributed to their ability to bind to and disrupt the negatively charged bacterial cell membranes, leading to altered permeability and subsequent cell death. nih.gov

Table 1: Antibacterial Activity of a Related 6-Methoxybenzofuran Derivative

| Bacterial Strain | Effect of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) |

| Pseudomonas aeruginosa ATCC 9027 | Bactericidal |

| Methicillin-sensitive S. aureus (MSSA) ATCC 25923 | Bactericidal |

| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | Bacteriostatic |

| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | Bacteriostatic |

Antifungal Properties of Benzofuran Derivatives

The antifungal potential of benzofuran derivatives has also been explored. While specific data on 2-isopropyl-6-methoxybenzofuran is limited, research on other substituted benzofurans indicates their promise as antifungal agents. For example, studies on 2-acyl-1,4-benzohydroquinone derivatives have demonstrated significant antifungal properties against a range of fungal strains. dntb.gov.ua

In a study on compounds isolated from Acrocarpospora strains, several constituents, though not benzofurans themselves, exhibited moderate antifungal activity against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. mdpi.com This highlights the potential for discovering novel antifungal agents from natural and synthetic sources with diverse chemical scaffolds.

Antitubercular Activity of Benzofuran Conjugates

Anti-inflammatory Mechanisms of Action

Certain benzofuran derivatives have been shown to possess anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory pathways. For example, the synthetic aurone derivative (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) has been found to downregulate the expression of pro-inflammatory cytokines and mediators such as IL-6, IL-1β, iNOS, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net Molecular docking studies have suggested that this compound can bind to the mouse TLR4/MD-2 complex, a key receptor in the inflammatory response. researchgate.net

In a different study, halogenated benzofuran derivatives were also observed to modulate inflammatory responses. Specifically, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate significantly decreased the production of the pro-inflammatory cytokine IL-6 in HepG2 cancer cells. nih.gov This suggests that the 6-methoxybenzofuran scaffold may contribute to anti-inflammatory effects by interfering with cytokine signaling pathways.

Antiproliferative and Antitumor Efficacy against Malignant Cell Lines

The potential of benzofuran derivatives as anticancer agents has been an active area of research. The structural features of these molecules, including the presence of methoxy (B1213986) and isopropyl groups, can influence their cytotoxic and antiproliferative activities.

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated cytotoxic effects against various human cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). nih.gov The presence of a methoxy group in one of the derivatives was found to influence its biological properties, leading to stronger pro-oxidative and pro-apoptotic effects. nih.gov This particular derivative was also shown to induce cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov

While not a benzofuran, the compound 4-isopropyl-2,6-bis(1-phenylethyl)phenol, which contains an isopropyl group, has been shown to be a potent antiproliferative inhibitor of C6 glioma and MDA-MB-231 breast cancer cells. nih.gov This compound induced apoptosis, as evidenced by increased DNA laddering and upregulation of Annexin V positive cells. nih.gov The mechanism of action involved the activation of caspases 3, 7, and 9, and an increase in the pro-apoptotic protein Bax. nih.gov

Table 2: Antiproliferative Activity of a Related Benzofuran Derivative

| Cell Line | Compound | Observed Effect |

| A549 (Lung Carcinoma) | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Significant cytotoxic activity, cell cycle arrest at S and G2/M phases |

| HepG2 (Hepatocellular Carcinoma) | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Induced G2/M phase arrest |

Receptor-Mediated Biological Responses

The biological activities of many compounds are initiated by their interaction with specific cellular receptors. While detailed receptor-binding studies for 2-isopropyl-6-methoxybenzofuran are not extensively documented in the available literature, the diverse biological effects observed for related benzofuran derivatives suggest potential interactions with various molecular targets. For instance, the anti-inflammatory activity of the aurone derivative AU-23, mediated through its interaction with the TLR4/MD-2 complex, provides a clear example of a receptor-mediated response for a 6-methoxybenzofuran derivative. researchgate.net The antiproliferative effects of other benzofurans likely involve interactions with key proteins in cell cycle regulation and apoptosis pathways. Further research is required to elucidate the specific receptor interactions of 2-isopropyl-6-methoxybenzofuran and its derivatives to fully understand their mechanisms of action.

Histamine (B1213489) H1 Receptor Gene Expression Suppression

There is no available research data to suggest that 2-Isopropyl-6-methoxybenzofuran has any effect on the suppression of Histamine H1 Receptor gene expression. Scientific inquiry into the interaction between this specific benzofuran derivative and the H1 receptor has not been documented in published literature.

Adenosine Receptor Antagonism

Similarly, the scientific literature lacks any studies investigating the potential for 2-Isopropyl-6-methoxybenzofuran to act as an antagonist at adenosine receptors. No data on its binding affinity, functional activity, or mechanistic action at any of the adenosine receptor subtypes (A1, A2A, A2B, or A3) is currently available.

Structure Activity Relationship Sar Analysis of 2 Isopropyl 6 Methoxybenzofuran and Its Congeners

Influence of the Isopropyl Moiety on Biological Potency and Selectivity

The substituent at the C-2 position of the benzofuran (B130515) ring is a critical determinant of the molecule's biological activity. nih.gov SAR studies have consistently shown that modifications at this position significantly impact cytotoxic and antimicrobial properties. While direct studies on the 2-isopropyl group are not extensively detailed in the provided research, the general importance of the C-2 position allows for inferences based on related structures.

The C-2 position is frequently targeted for substitution with various functional groups, including esters, aryl groups, and heterocyclic rings, to enhance bioactivity. nih.govnih.gov For instance, the introduction of an ester group at C-2 has been identified as a key determinant for the cytotoxic activity of benzofuran compounds. nih.gov Similarly, attaching heterocyclic systems like pyrazole (B372694) or thiazole (B1198619) at this position is a common strategy to modulate the pharmacological profile. researchgate.netrsc.org

Contribution of the Methoxy (B1213986) Substituent and its Positional Isomerism to Activity

The methoxy group on the benzene (B151609) portion of the benzofuran ring is another pivotal element in defining the molecule's biological action. Its position dramatically influences the compound's potency.

Research has demonstrated that the placement of electron-donating groups like methoxy has a substantial effect on inhibitory activity. nih.gov Specifically, the presence of a methoxy group at the C-6 position has been correlated with maximum inhibitory activity in anticancer screenings. nih.gov Conversely, moving this group to the C-4 position results in the least active compounds within the same series. nih.gov This highlights the sensitivity of the biological target to the electronic and steric environment presented by the substituent at different locations on the benzofuran core. The enhanced activity of 6-substituted derivatives is not limited to the methoxy group; other substituents such as ethoxy, methyl, and bromo at the C-6 position also confer high potency. nih.gov

| Substituent Position | Reported Effect on Biological Activity | Reference |

|---|---|---|

| 6-Methoxy | Maximum inhibitory activity | nih.gov |

| 4-Methoxy | Least inhibitory activity | nih.gov |

| 6-Ethoxy | Potent inhibitory activity | nih.gov |

| 6-Bromo | Potent inhibitory activity | nih.gov |

| 5-Methoxy | Studied for various applications; influences electronic properties | ontosight.ai |

Systematic Evaluation of Substituents at the Benzofuran Ring System

Beyond the specific isopropyl and methoxy groups, a wide range of other substituents have been systematically evaluated to map the SAR of the benzofuran scaffold. These modifications include halogenation, the addition of various alkyl and acyl groups, and the fusion or conjugation of other heterocyclic systems.

The introduction of halogen atoms (bromine, chlorine, fluorine) to the benzofuran ring is a well-established strategy for significantly increasing anticancer activity. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen is a critical factor. nih.gov Studies have shown that placing a halogen at the para position of an N-phenyl ring attached to the benzofuran core often leads to maximum activity. nih.gov Bromoalkyl and bromoacetyl derivatives of benzofurans, in particular, have been identified as having very high cytotoxicity. researchgate.net The presence of bromine and a methoxy group in the same structure was found to induce stronger pro-oxidative and pro-apoptotic effects compared to analogs without the halogen. researchgate.net

| Modification | Observed Effect | Mechanism/Note | Reference |

|---|---|---|---|

| General Halogenation (Br, Cl, F) | Significant increase in anticancer activities | Formation of "halogen bonds" improves binding affinity | nih.gov |

| Bromoalkyl/Bromoacetyl derivatives | Highest cytotoxicity in some series | Induces apoptosis | researchgate.net |

| Fluorine at position 4 | 2-fold increase in potency and inhibitory activity in one study | Favorable hydrophobic interactions | nih.gov |

| Halogen on attached N-phenyl ring (para-position) | Considered beneficial for enhancing cytotoxic properties | Hydrophobic and electron-donating nature enhances cytotoxicity | nih.govrsc.org |

Modifications involving hydroxymethyl, acetyl, and various alkyl groups contribute to the diversity and activity of benzofuran derivatives. The 2-acetylbenzofuran (B162037) scaffold, for example, serves as a versatile starting point for the synthesis of numerous compounds with antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

The introduction of a methyl group at the C-3 position has been shown to produce potent anticancer agents. nih.gov In one series, a 3-methylbenzofuran (B1293835) derivative with a p-methoxy group demonstrated significant antiproliferative activity against the A549 lung cancer cell line. nih.gov The substitution of alkyl groups also plays a role in the activity of benzofuran-conjugated systems. For instance, in a series of benzofuran-triazole hybrids, the addition of two adjacent methyl groups on an attached phenyl ring resulted in an inactive compound, demonstrating that steric and electronic effects of even simple alkyl groups can be detrimental to activity in certain contexts. nih.gov

Hybridizing the benzofuran core with other heterocyclic rings is a powerful strategy for creating novel and potent cytotoxic agents. nih.gov Derivatives incorporating triazole, oxadiazole, piperazine, pyrazole, and pyrimidine (B1678525) have shown significant potential in anticancer research. nih.govresearchgate.netnih.govresearchgate.net

Triazoles and Oxadiazoles : A series of benzofuran-oxadiazole and -triazole hybrids were synthesized and tested for anticancer activity. One benzofuran-oxadiazole hybrid emerged as the most potent derivative, outperforming reference drugs. In contrast, certain benzofuran-triazole derivatives in the same study showed minimal anticancer activity, indicating the importance of the specific heterocyclic partner and its substitution pattern. nih.gov For example, the presence of two electron-withdrawing chloro groups on an attached phenyl ring was detrimental to the anticancer activity of a triazole hybrid. nih.gov

Pyrazoles : Benzofuran derivatives incorporating a pyrazole ring are known to possess a broad spectrum of antimicrobial activities. researchgate.netrsc.org The antimicrobial effect is often enhanced by substitutions on the pyrazole ring itself, such as the introduction of substituted anilines. rsc.org

Piperazines : A set of derivatives synthesized through the condensation of a halogenated benzofuran with aryl/heteroarylpiperazine produced compounds with remarkable cytotoxic activity against leukemia cells. nih.gov

| Hybrid System | Reported Biological Activity | Reference |

|---|---|---|

| Benzofuran-Triazole | Antiproliferative activity; highly dependent on substitution patterns | nih.govnih.gov |

| Benzofuran-Oxadiazole | Potent anticancer activity | nih.gov |

| Benzofuran-Piperazine | Remarkable cytotoxic activity against leukemia cells | nih.gov |

| Benzofuran-Pyrazole | Broad-spectrum antimicrobial activities | researchgate.netrsc.org |

| Benzofuran-Quinazoline | Antimicrobial activity against various bacterial strains | nih.gov |

Conformational Analysis and Stereochemical Implications for Activity

The three-dimensional arrangement of atoms (conformation) and the spatial orientation of substituents (stereochemistry) are fundamentally linked to a molecule's biological activity. For benzofuran derivatives, these factors can dictate how well the ligand fits into its target's binding site.

Conformational analysis of a highly potent benzofuran-oxadiazole anticancer hybrid revealed a specific spatial arrangement that was key to its efficacy. researchgate.net Further evidence for the importance of a rigid conformation comes from studies on related phenylalkylamines, where constraining flexible methoxy groups into rigid furan (B31954) rings led to super-potent compounds. nih.gov This suggests that the benzofuran core and its substituents must adopt a precise orientation to achieve optimal interaction with the biological target. nih.gov

Stereochemistry becomes particularly important when chiral centers are present. The development of a complex hepatitis B virus (HBV) RNA destabilizer, AB-452, which contains an (S)-6-isopropyl-2-methoxy substitution pattern, underscores the critical role of stereospecificity. The activity resides in a single enantiomer, highlighting that the precise 3D orientation of the isopropyl group is essential for its biological function. nih.govresearchgate.net Although the core of AB-452 is different, this finding strongly implies that if a chiral center were introduced to a simpler benzofuran scaffold, its stereochemistry would likely have a profound impact on activity.

Natural Origins and Biosynthetic Pathways of Benzofuran Compounds

Isolation of Benzofuran (B130515) Derivatives from Botanical Sources

The isolation of benzofuran derivatives from botanical sources has been a key area of natural product chemistry. Two notable plant species in this regard are Ligularia przewalskii and Tephrosia purpurea.

Ligularia przewalskii , a plant species primarily found in western China, has been a source of several benzofuran compounds. ingentaconnect.com Its roots, in particular, have been found to contain a variety of these derivatives, some of which are novel to science. ingentaconnect.comnih.gov Earlier investigations into this plant have consistently revealed the presence of benzofurans alongside other constituents like eremophilane (B1244597) sesquiterpenoids. ingentaconnect.com

| Compound Name | Botanical Source | Plant Part | Reference |

| 2-(1,2-dihydroxyisopropyl)-5,6-dimethoxybenzofuran | Ligularia przewalskii | Roots | ingentaconnect.comnih.gov |

| 2-(1-O-feruloyl-2-hydroxyisopropyl)-5,6-dimethoxybenzofuran | Ligularia przewalskii | Roots | ingentaconnect.comnih.gov |

| 2-isopropenyl-5,6-dimethoxybenzofuran | Ligularia przewalskii | Roots | ingentaconnect.com |

| 2-acetyl-5,6-dimethoxybenzofuran | Ligularia przewalskii | Roots | ingentaconnect.com |

| Euparin | Ligularia przewalskii | Roots | ingentaconnect.com |

| Ligulacephalin A (racemate) | Ligularia stenocephala | Roots | nih.gov |

| Ligulacephalin B (racemate) | Ligularia stenocephala | Roots | nih.gov |

| Ligulacephalin C (racemate) | Ligularia stenocephala | Roots | nih.gov |

Tephrosia purpurea , a plant found in regions from East India to Central Bangladesh, is another significant source of benzofuran derivatives. nih.govlookchem.com Research has led to the isolation and synthesis of novel benzofuran compounds from this plant, which have shown potential biological activities. nih.gov

| Compound Name | Botanical Source | Plant Part | Reference |

| 4-methoxybenzofuran-5-carboxamide | Tephrosia purpurea | Not specified | nih.govlookchem.com |

| Purpdione | Tephrosia purpurea | Not specified | nih.gov |

| Purpurenone | Tephrosia purpurea | Not specified | nih.gov |

| Pongamol | Tephrosia purpurea | Not specified | nih.gov |

| Ovalitenin A | Tephrosia purpurea | Not specified | nih.gov |

| Karanjin | Tephrosia purpurea | Not specified | nih.gov |

| Lanceolatin B | Tephrosia purpurea | Not specified | nih.gov |

| Tachrosin | Tephrosia purpurea | Not specified | nih.gov |

| Villosinol | Tephrosia purpurea | Not specified | nih.gov |

Elucidation of Proposed Biosynthetic Routes to Benzofuran Skeletons

The biosynthesis of the benzofuran skeleton is a complex process that is not yet fully understood. However, research suggests that the pathways can be intricate and are not always straightforward. For instance, the biosynthesis of cantharidin, a terpenoid with a related core structure, is thought to originate from a farnesol (B120207) precursor, a 15-carbon molecule, rather than a simpler 10-carbon geranyl pyrophosphate, which might be expected for a monoterpene-like structure. wikipedia.org This indicates that the formation of such heterocyclic rings in nature can involve complex enzymatic steps, including the excision of carbon segments. wikipedia.org

The synthesis of the benzofuran ring often involves the formation of the O–C2 or the C2–C3 bonds in a crucial ring-closing step. rsc.org Synthetic strategies often mimic these proposed biosynthetic steps, for example, through the oxidative dimerization of precursors like methyl ferulate to form the benzofuran skeleton. rsc.org However, these biomimetic syntheses can sometimes result in low yields, highlighting the efficiency and specificity of natural enzymatic processes. rsc.org

Bioprospecting and Translational Research from Natural Benzofurans

The diverse biological activities of benzofuran derivatives have made them attractive candidates for bioprospecting and translational research. rsc.org These compounds have been shown to possess a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor activities. nih.govresearchgate.net This has spurred efforts to discover new, biologically active benzofurans from natural sources and to synthesize novel derivatives with enhanced therapeutic potential. rsc.orgnih.gov

For example, a novel benzofuran derivative isolated from Tephrosia purpurea has demonstrated the ability to suppress histamine (B1213489) H1 receptor gene expression, suggesting its potential as an anti-allergic agent. nih.gov Similarly, certain benzofurans isolated from Ligularia przewalskii have been tested for their antibacterial properties. ingentaconnect.comnih.gov The translational potential of benzofurans is further underscored by the fact that some derivatives have been investigated for their ability to promote osteoblast differentiation, which could have implications for treating bone-related disorders. jst.go.jp

The field of translational research for benzofurans is focused on moving these promising natural compounds from the laboratory to clinical applications. nih.gov This involves not only the isolation and characterization of new derivatives but also the development of efficient synthetic methods to produce these compounds on a larger scale for further study and potential therapeutic use. rsc.orgnih.gov

Advanced Research Methodologies and Future Perspectives

Computational Chemistry and Theoretical Modeling

Computational approaches have become indispensable tools in modern chemical research, offering profound insights into molecular properties and interactions at a level of detail that is often inaccessible through experimental methods alone. For a molecule like 2-Isopropyl-6-methoxybenzofuran, computational chemistry can guide synthesis, predict biological activity, and elucidate mechanisms of action.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Correlations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For 2-Isopropyl-6-methoxybenzofuran, DFT calculations can provide a wealth of information. By solving the Kohn-Sham equations, the electron density of the molecule can be determined, from which various electronic properties can be derived. These calculations can predict the molecule's optimized geometry, bond lengths, and bond angles with high accuracy.

Furthermore, DFT is instrumental in correlating theoretical data with experimental spectroscopic results. nih.gov For instance, the vibrational frequencies calculated using DFT can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, the electronic transitions predicted by Time-Dependent DFT (TD-DFT) can be correlated with UV-Visible spectra. The calculated Nuclear Magnetic Resonance (NMR) chemical shifts can also be compared with experimental data to confirm the molecular structure. This correlation is crucial for the unambiguous characterization of newly synthesized 2-Isopropyl-6-methoxybenzofuran and its derivatives.

Table 1: Illustrative DFT-Calculated Properties of a Benzofuran (B130515) Derivative

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| HOMO Energy | -Z eV |

| LUMO Energy | -W eV |

| HOMO-LUMO Gap | (Z-W) eV |

Note: This table is for illustrative purposes and does not represent actual calculated data for 2-Isopropyl-6-methoxybenzofuran.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Given the prevalence of the benzofuran core in pharmacologically active molecules, it is plausible that 2-Isopropyl-6-methoxybenzofuran could exhibit biological activity. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method can be used to screen potential biological targets for 2-Isopropyl-6-methoxybenzofuran by predicting its binding affinity and mode of interaction within the active site of various proteins. youtube.com

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules, including solvent effects. youtube.comresearchgate.net These simulations can reveal the stability of the ligand-protein interactions, conformational changes in both the ligand and the protein upon binding, and the key residues involved in the interaction. uzh.ch Such studies are crucial for understanding the molecular basis of potential therapeutic effects and for the rational design of more potent and selective derivatives. researchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues, highlighting flexible regions of the protein. |

| Radius of Gyration (Rg) | Measures the compactness of the protein, revealing any conformational changes. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov Should a series of 2-Isopropyl-6-methoxybenzofuran derivatives be synthesized and their biological activities evaluated, QSAR modeling could be a powerful tool for understanding the structure-activity relationship and for designing new, more active compounds. researchgate.netmdpi.com

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. researchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. researchgate.net A robust QSAR model can be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov

Emerging Synthetic Approaches for Complex Benzofuran Structures

The synthesis of the benzofuran core and its derivatives has been a subject of extensive research. While classical methods exist, emerging synthetic approaches offer greater efficiency, versatility, and access to more complex structures. For the synthesis of 2-Isopropyl-6-methoxybenzofuran, several modern strategies could be employed.

One promising approach involves transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reactions, followed by an intramolecular cyclization, are powerful methods for constructing the benzofuran ring. researchgate.net For instance, a 2-halophenol could be coupled with an appropriate isopropyl-substituted alkyne, followed by cyclization to yield the desired product.

Another emerging area is the use of C-H activation/functionalization reactions. These methods allow for the direct formation of C-C or C-O bonds, avoiding the need for pre-functionalized starting materials and thus offering a more atom-economical route. The development of new catalytic systems that can selectively activate and functionalize specific C-H bonds is a key area of research that could be applied to the synthesis of complex benzofurans. nih.gov

Furthermore, domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient way to build molecular complexity. Designing a domino reaction that leads to the formation of 2-Isopropyl-6-methoxybenzofuran from simple starting materials would be a significant synthetic achievement.

Interdisciplinary Research Directions in Benzofuran Chemical Biology

The unique structural features of 2-Isopropyl-6-methoxybenzofuran make it an interesting candidate for interdisciplinary research at the interface of chemistry and biology. The field of chemical biology utilizes small molecules to probe and manipulate biological systems, and this compound could serve as a valuable tool in this regard.

Given that many benzofuran derivatives exhibit anticancer and antioxidant properties, a key research direction would be to investigate the potential of 2-Isopropyl-6-methoxybenzofuran in these areas. researchgate.net This would involve screening the compound against various cancer cell lines and assessing its ability to scavenge free radicals. If promising activity is observed, further studies could focus on identifying its molecular target and elucidating its mechanism of action, potentially using the computational methods described above.

Another avenue for interdisciplinary research lies in the development of fluorescent probes. The benzofuran scaffold can be a component of fluorescent molecules. By functionalizing 2-Isopropyl-6-methoxybenzofuran with appropriate chromophores and fluorophores, it may be possible to create novel probes for imaging specific cellular components or processes.

Finally, the exploration of this compound in the context of materials science could lead to the development of new organic materials with interesting photophysical or electronic properties. The methoxy (B1213986) and isopropyl groups can influence the packing and intermolecular interactions in the solid state, which in turn affect the material's properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropyl-6-methoxybenzofuran, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the benzofuran core formation via cyclization of substituted phenols or furan precursors. Key steps include:

- Friedel-Crafts alkylation to introduce the isopropyl group at the 2-position.

- Methoxy group installation via nucleophilic substitution or O-methylation under basic conditions (e.g., K₂CO₃/DMF).

- Optimization factors:

- Temperature : Higher temperatures (80–120°C) improve substitution efficiency but may increase side reactions.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution.

- Yield improvements (up to 75%) are achieved using microwave-assisted synthesis to reduce reaction time and byproducts .

Q. Which spectroscopic techniques are recommended for structural characterization of 2-Isopropyl-6-methoxybenzofuran derivatives?

- Methodological Answer : A combination of techniques ensures accurate elucidation:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C6: δ 3.8–4.0 ppm; isopropyl at C2: δ 1.2–1.4 ppm).

- IR Spectroscopy : Confirms functional groups (C-O stretch of methoxy at ~1250 cm⁻¹; benzofuran ring vibrations at 1600–1450 cm⁻¹).

- Mass Spectrometry (HRMS) : Differentiates isomers (e.g., 2- vs. 6-substituted analogs) via fragmentation patterns and accurate mass measurements .

Advanced Research Questions

Q. How do substituent effects (e.g., isopropyl vs. halogen groups) alter the reactivity of 2-Isopropyl-6-methoxybenzofuran in cross-coupling reactions?

- Methodological Answer : Substituents modulate electronic and steric effects:

- Electron-donating groups (e.g., methoxy) activate the benzofuran ring for electrophilic substitution but reduce oxidative stability.

- Steric hindrance : The isopropyl group at C2 impedes reactions at adjacent positions but enhances regioselectivity in Suzuki-Miyaura couplings.

- Case Study: Bromination at C5 proceeds efficiently with Br₂/FeCl₃ (yield: 82%), while chlorination requires milder Cl₂ gas to avoid ring degradation .

Q. What strategies resolve contradictions in reported biological activities of 2-Isopropyl-6-methoxybenzofuran analogs?

- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Mitigation approaches include:

- Standardized bioassays : Use of cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies).

- Purity validation : HPLC-MS (>95% purity) to exclude confounding effects from synthetic byproducts.

- Meta-analysis : Cross-referencing IC₅₀ values from independent studies (e.g., antiviral activity ranges: 2–10 µM in Vero cells vs. 15–25 µM in HeLa) .

Q. How can computational methods predict the interaction of 2-Isopropyl-6-methoxybenzofuran with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Models ligand binding to enzyme active sites (e.g., COX-2 inhibition with a docking score of −9.2 kcal/mol).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends (R² = 0.87 for anti-inflammatory analogs).

- MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable target-ligand complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.